B1575712 Temporin-Rb

Temporin-Rb

Cat. No.: B1575712
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery and Classification within Amphibian Host Defense Peptides

Host Defense Peptides (HDPs), also known as Antimicrobial Peptides (AMPs), are naturally occurring molecules produced by a wide range of organisms as a first line of defense against pathogens. nih.gov In amphibians, the skin is a primary source of these peptides, which provides protection against microbial invasion in their moist environments. researchgate.netijcmas.com

The temporin family of peptides was first identified in 1996 in the skin of the European red frog, Rana temporaria. conicet.gov.ar Since this initial discovery, more than 150 distinct temporins have been isolated from various ranid frogs across Europe, Asia, and North America. researchgate.netconicet.gov.ar

Temporin-Rb, along with its counterpart Temporin-Ra, was first discovered and identified from the skin secretions of the marsh frog, Pelophylax ridibundus (formerly Rana ridibunda). nih.govresearchgate.nettandfonline.com The discovery, detailed in a 2012 study, classified this compound as a novel member of the temporin family based on its structural characteristics and biological activity. nih.govdntb.gov.ua This places it within the broader category of anuran (frog) antimicrobial peptides, which are studied for their potential as therapeutic agents. ijcmas.com

AttributeDescription
Compound Name This compound
Peptide Family Temporin
Broader Classification Amphibian Host Defense Peptide (HDP) / Antimicrobial Peptide (AMP)
Organism of Origin Pelophylax ridibundus (Marsh Frog)
Primary Reference Asoodeh et al. (2012), Journal of Peptide Science nih.govdntb.gov.ua

Overview of the Temporin Peptide Family Characteristics

The temporin family is distinguished by a set of common physicochemical and structural traits. While there is significant sequence variability among its members, they share a core architecture. conicet.gov.ar

Size: Temporins are among the smallest HDPs, typically consisting of a short chain of 10 to 14 amino acid residues, though the full range is between 8 and 17. researchgate.netdntb.gov.ua

Charge: They generally possess a low net positive charge, commonly ranging from 0 to +3 at a neutral pH. conicet.gov.ar

Structure: Most temporins adopt an amphipathic α-helical conformation, especially when interacting with the hydrophobic environment of a microbial membrane. conicet.gov.arresearchgate.net This structure is crucial for their mechanism of action. However, some studies suggest that this compound may assume a β-sheet conformation under certain conditions. researchgate.net

Composition: The amino acid sequences are predominantly hydrophobic, with a high content of residues like leucine (B10760876) and phenylalanine. conicet.gov.ar A defining feature is the general absence of cysteine residues. researchgate.net

Terminus: A key post-translational modification in this family is the amidation of the C-terminus, which is believed to enhance peptide stability and activity. conicet.gov.arasm.org

CharacteristicTypical Range / Description
Length 10-14 amino acids (most common)
Net Charge (pH 7) 0 to +3
Hydrophobicity High, rich in Leucine and Phenylalanine
Secondary Structure Primarily α-helical in membranes
Cysteine Residues Generally absent
C-Terminus α-amidated

Identification and Isolation Strategies for this compound

The process of discovering and characterizing new peptides like this compound follows a well-established biochemical workflow. This methodology is designed to extract, purify, and sequence peptides from a natural source.

The initial step involves the collection of skin secretions from the source amphibian, in this case, the marsh frog Pelophylax ridibundus. nih.govpsu.edu The crude secretion, which contains a complex mixture of numerous peptides and proteins, is then subjected to a powerful purification technique.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method used to separate the individual components of the secretion. nih.govpsu.edu This technique separates molecules based on their hydrophobicity, effectively isolating the different peptides into distinct fractions.

Once purified, the molecular mass and amino acid sequence of the peptide are determined. This is accomplished using mass spectrometry techniques:

Mass Spectrometry (MS) is used to accurately measure the molecular weight of the peptide. For this compound, the molecular mass was determined to be 1242.5 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) is then employed to decipher the precise order of the amino acids in the peptide chain. nih.govresearchgate.net

Through this combination of techniques, this compound was successfully isolated and its primary structure was elucidated as a 12-amino-acid peptide. nih.govdbaasp.org

PropertyValue / Sequence
Amino Acid Sequence FLPVLAGVLSRA
Number of Amino Acids 12
Molecular Mass 1242.5 Da
C-Terminus Modification Amidation (AMD)

Properties

bioactivity

Antibacterial

sequence

FLPVLAGVLSRA

Origin of Product

United States

Structural and Conformational Analysis of Temporin Rb

Primary Amino Acid Sequence Determination Methodologies

The primary structure of Temporin-Rb, a peptide composed of 12 amino acids, was first determined from the skin secretions of the European marsh frog, Rana ridibunda. nih.govresearchgate.net The identification and sequencing of this novel peptide were accomplished using a combination of reversed-phase high-performance liquid chromatography (RP-HPLC) for purification and tandem mass spectrometry (MS/MS) for sequence determination. nih.gov This methodology allowed for the precise identification of the amino acid sequence and the molecular mass of this compound, which was found to be 1242.5 Da. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Reference
Number of Amino Acids 12 nih.gov
Molecular Mass 1242.5 Da nih.gov

Secondary Structure Elucidation in Diverse Environments

The secondary structure of this compound is highly dependent on its surrounding environment. In aqueous solutions, many temporins, including likely this compound, exist in a disordered or random coil conformation. ird.frmdpi.com However, upon interaction with membrane-mimicking environments, they often undergo a significant conformational change. nih.gov

α-Helical Conformational Studies

While many temporins are known to adopt an α-helical structure in hydrophobic environments or upon interaction with bacterial membranes, studies on this compound have revealed a more complex conformational behavior. ird.frmdpi.com A disorder-to-helix transition is a common feature for many peptides in this family when exposed to non-polar environments or negatively charged membrane models. nih.gov This transition is crucial for their biological activity, as the amphipathic helix allows the peptide to interact with and disrupt the lipid bilayer of target cells. ird.fr

β-Sheet Conformational Studies

Interestingly, research has indicated that this compound can adopt a β-sheet conformation under certain conditions. nih.govresearchgate.net Specifically, when deposited into oriented stacked lipid bilayers, this compound assumes a β-sheet structure. nih.govresearchgate.netresearchgate.net This finding is somewhat atypical for the temporin family, as the α-helical conformation is more commonly associated with their membrane activity. ird.fr The formation of β-sheet structures has also been hypothesized for this compound in large unilamellar vesicles (LUVs) composed of a mixture of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPG), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and cardiolipin (B10847521) (CL), based on circular dichroism (CD) analysis. mdpi.commdpi.com

Three-Dimensional Structural Characterization Techniques

The three-dimensional structure of this compound and its interaction with model membranes have been investigated using a variety of biophysical techniques. Synchrotron radiation circular dichroism (SRCD) spectroscopy and oriented circular dichroism (OCD) spectroscopy have been instrumental in elucidating the secondary structure and orientation of the peptide within lipid bilayers. nih.govresearchgate.net These techniques have provided evidence for the disorder-to-helix transition in membrane-mimicking environments and the adoption of a β-sheet conformation in oriented lipid bilayers. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the high-resolution three-dimensional structure of peptides in solution or in the presence of micelles. mdpi.comrcsb.org While specific NMR structural data for this compound is not as extensively detailed in the provided results, it is a standard technique for many temporins, revealing atomic-level insights into their conformation. mdpi.com

Conformational Dynamics and Flexibility

The conformational flexibility of temporins is a key characteristic that allows them to adapt to different environments and interact with various biological targets. Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics and flexibility of peptides like this compound. researchgate.netnih.gov These simulations can provide insights into the peptide's behavior in different environments, such as in aqueous solution and within a lipid bilayer, revealing the dynamic nature of its structure and its interactions with surrounding molecules. researchgate.netnih.gov The ability of this compound to transition between disordered, α-helical, and β-sheet conformations highlights its significant conformational plasticity, which is likely crucial for its biological function. mdpi.comnih.govresearchgate.net

Biosynthesis and Post Translational Modifications

Precursor Identification and Gene Expression Analysis

The biosynthesis of Temporin-Rb originates from a larger precursor protein. While the specific gene encoding this compound from the marsh frog (Rana ridibunda) has not been detailed as extensively as some other temporins, the general structure of amphibian AMP precursors is well-established through molecular cloning from cDNA libraries. nih.govnih.gov

Typically, these precursors have a tripartite structure consisting of three distinct domains:

A Signal Peptide: This N-terminal sequence is highly conserved among related species and directs the precursor protein into the secretory pathway of the granular glands in the frog's skin. nih.gov

An Acidic Propiece: Following the signal peptide is an acidic region, which is thought to keep the final cationic peptide inactive and prevent self-toxicity while it is stored within the cell. nih.gov

The Mature Peptide Sequence: The C-terminal region contains the amino acid sequence of the active antimicrobial peptide, in this case, this compound. nih.govnih.gov

Identification of these precursor sequences is commonly achieved through "shotgun" cloning and Rapid Amplification of cDNA Ends (RACE) PCR techniques. researchgate.net These methods use degenerate primers designed from highly conserved regions of the signal peptide or 3'-untranslated regions to amplify and sequence the specific cDNA encoding the peptide from the frog's skin tissue. researchgate.netspringernature.com Analysis of the open-reading frame of the cloned cDNA then reveals the full precursor structure.

Table 1: General Structure of a Temporin Precursor Protein

DomainCharacteristicsPrimary Function
Signal Peptide (N-terminus)Highly conserved sequence of ~22-25 amino acids.Targets the precursor to the endoplasmic reticulum for secretion.
Acidic Propiece (Intervening Region)Enriched in acidic residues (Aspartic acid, Glutamic acid).Neutralizes the cationic mature peptide, preventing premature activity and host cell damage. Often contains proteolytic cleavage sites.
Mature Peptide (C-terminus)Hypervariable sequence corresponding to the active AMP (e.g., this compound). Often flanked by processing signals.Exerts the antimicrobial function after cleavage and release.

Enzymatic Processing and Amidation Mechanisms

The transformation of the inactive precursor into the biologically active this compound peptide requires a series of post-translational modifications, primarily enzymatic cleavage and C-terminal amidation. plos.orgnih.gov These modifications are hallmarks of many amphibian peptides.

The precursor protein is targeted by endoproteases, which recognize specific cleavage sites flanking the mature peptide sequence. For many temporins, this cleavage site is a Lys-Arg dibasic residue motif, a common signal for processing by proprotein convertase enzymes. nih.govresearchgate.net

Isolation and Purification Methodologies

This compound was first identified and characterized from the skin secretions of the marsh frog, Rana ridibunda. nih.govijcmas.combrieflands.com The process of isolating this specific peptide involves collecting the skin secretions, separating the complex mixture of bioactive molecules, and purifying the target peptide.

The initial step involves stimulating the frog to release its defensive skin secretions. The collected crude secretion, a complex mixture of proteins and peptides, is then subjected to a multi-step purification process.

Initial Separation: The crude extract is often first clarified by centrifugation. To isolate smaller peptides like this compound, a size-exclusion step such as filtration through a molecular weight cut-off filter (e.g., 10,000 MWCO) or gel filtration chromatography (e.g., using Sephadex G-50) may be employed to separate the low-molecular-weight fraction. researchgate.netijcmas.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary and most crucial technique used for the purification of this compound. researchgate.netnih.gov The peptide fraction is loaded onto an RP-HPLC column (typically a C8 or C18 column), and peptides are separated based on their hydrophobicity. A gradient of an organic solvent, such as acetonitrile (B52724) containing trifluoroacetic acid (TFA), is used to elute the bound peptides. nih.govresearchgate.net Each fraction is collected and analyzed.

Characterization: The purified fraction containing this compound is then subjected to mass spectrometry to confirm its molecular weight and determine its amino acid sequence. Tandem mass spectrometry (MS/MS) was used to establish the primary structure and molecular mass of this compound as 1242.5 Da. researchgate.netnih.gov

Table 2: Key Methodologies in the Isolation and Characterization of this compound

StepMethodPurpose
1. CollectionInduction of skin secretion from Rana ridibunda.To obtain the raw biological material containing the peptide.
2. Preliminary FractionationCentrifugation and/or size-exclusion chromatography (e.g., Sephadex G-50).To remove large proteins and cellular debris, enriching for smaller peptides. ijcmas.com
3. PurificationReversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govTo isolate individual peptides based on hydrophobicity, yielding a pure sample of this compound.
4. IdentificationTandem Mass Spectrometry (MS/MS). researchgate.netTo determine the precise molecular weight and amino acid sequence of the purified peptide.

Molecular Mechanisms of Interaction with Biological Membranes

Peptide-Lipid Interactions and Membrane Permeabilization

The efficacy of Temporin-Rb as an antimicrobial agent is rooted in its ability to selectively recognize and permeabilize microbial membranes. This interaction is a multi-step process governed by fundamental electrostatic and hydrophobic forces, leading to a loss of membrane integrity.

The initial contact between this compound and a target membrane is largely driven by electrostatic interactions. nih.gov Like many AMPs, this compound possesses a net positive charge at physiological pH, which facilitates its attraction to the predominantly negatively charged surfaces of bacterial membranes. nih.govfrontiersin.org These anionic surfaces are rich in lipids such as phosphatidylglycerol and cardiolipin (B10847521).

Following this initial electrostatic binding, hydrophobic interactions become the dominant force driving the peptide's insertion into the lipid bilayer. nih.gov The amphipathic nature of temporins allows their nonpolar amino acid residues to partition into the hydrophobic core of the membrane. nih.gov Studies on this compound and the closely related Temporin-Ra have shown that both peptides can effectively adsorb at a lipid-air interface with a negative surface charge density and disturb the packing of lipid molecules. researchgate.netnih.gov This combination of electrostatic attraction followed by hydrophobic insertion is crucial for its membrane-disrupting activity. nih.govfrontiersin.org

While many temporins are known to adopt an α-helical structure to form pores via "carpet-like" or "toroidal pore" mechanisms, research indicates a distinct conformational behavior for this compound. plos.orgnih.gov Upon interaction with model lipid bilayers, this compound assumes a β-sheet conformation. researchgate.netnih.gov This is in contrast to its sister peptide, Temporin-Ra, which forms an α-helix that orients parallel to the membrane surface. researchgate.netnih.gov

The adoption of a β-sheet structure suggests a different mechanism of membrane disruption. Instead of forming discrete barrel-stave or toroidal pores, β-sheet peptides can aggregate on the membrane surface, causing significant local disruption and thinning of the bilayer, which can lead to permeabilization without the formation of a stable, well-defined pore. This aggregation can disrupt the acyl chain packing of the lipids, ultimately compromising the membrane's barrier function. plos.org

The lipid composition of the target membrane plays a critical role in modulating the activity of this compound. The peptide's binding and subsequent conformational changes are significantly influenced by the presence of negatively charged lipids. researchgate.netnih.gov Studies using model membranes (including lipid monolayers, micelles, and vesicles) have demonstrated that the interaction is much more pronounced with membranes containing a net negative charge, which are characteristic of bacterial cells. researchgate.netnih.gov

In contrast, mammalian cell membranes are primarily composed of zwitterionic phospholipids (B1166683) (like phosphatidylcholine and sphingomyelin) and cholesterol, presenting a mostly neutral outer surface. researchgate.net This difference in surface charge is a key factor in the selective toxicity of many AMPs, including temporins, toward microbial cells over host cells. researchgate.net While some temporins, like Temporin L, can interact with both neutral and negatively charged membranes, the initial binding affinity of this compound is strongest for anionic surfaces. researchgate.netnih.gov

Table 1: Interaction and Conformational Characteristics of this compound
CharacteristicDescriptionReference
Primary Driving ForceInitial electrostatic attraction to anionic lipids, followed by hydrophobic interactions for membrane insertion. nih.gov
Conformation in Aqueous SolutionLikely disordered, a common trait for temporins before membrane interaction. researchgate.net
Conformation in Lipid BilayerAssumes a β-sheet conformation when deposited into oriented stacked lipid bilayers. researchgate.netnih.gov
Effect of Negative ChargeBinding to model membranes is strongly modulated and enhanced by the presence of negatively charged lipids. researchgate.netnih.gov

Cellular Membrane Disruption Pathways

The interaction of this compound with the lipid bilayer initiates a cascade of events that disrupts the membrane's structural and functional integrity. The primary pathway involves the physical perturbation of the lipid packing. researchgate.netnih.gov Upon binding and insertion, the peptide aggregates interfere with the ordered arrangement of the phospholipid acyl chains. plos.org

This disruption leads to increased membrane permeability, allowing for the leakage of ions and small molecules across the membrane. The loss of essential ions and the dissipation of the electrochemical gradient are catastrophic for the cell, leading to a collapse of vital cellular processes such as ATP synthesis and nutrient transport, ultimately resulting in cell death. Unlike detergent-like effects that would completely solubilize the membrane, the action of temporins is often localized, creating transient or stable defects that compromise the barrier function. nih.gov

Receptor and Protein Interaction Studies

Interaction with Host Defense Receptors

The immunomodulatory capabilities of antimicrobial peptides (AMPs) are often initiated by their interaction with specific host defense receptors. While direct studies detailing the interaction of Temporin-Rb with host defense receptors are not extensively documented in current literature, the broader temporin family provides significant insights into potential mechanisms.

A key pathway for many AMPs involves interaction with G-protein coupled receptors on immune cells. For instance, Temporin A has been shown to be a chemoattractant for phagocytic leukocytes, including neutrophils and monocytes, by specifically interacting with the Formyl Peptide Receptor-Like 1 (FPRL1). mdpi.comnih.govconicet.gov.ar This interaction triggers downstream signaling, such as Ca2+ flux, and activates the p44/42 MAPK pathway, ultimately guiding immune cells to the site of infection. nih.govresearchgate.net Studies on other temporins have confirmed this receptor-mediated chemotactic activity, suggesting it is a significant function for this peptide family. mdpi.comnih.govresearchgate.net

Furthermore, AMPs can modulate immune responses by interacting with pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, which prevents their binding to Toll-like receptors (TLRs) like TLR4. mdpi.com This neutralization of PAMPs is a crucial anti-inflammatory function. While specific studies on this compound binding to PAMPs or directly engaging with TLRs are pending, its demonstrated immunomodulatory effects on pro-inflammatory gene expression in A549 lung cells suggest it may influence these host defense pathways. The ability of related peptides to up-regulate cytokines via the TLR-2 pathway further supports the likelihood of such interactions. diva-portal.org However, it remains an area requiring direct investigation to confirm whether this compound utilizes receptors like FPRL1 or interacts with the TLR system to exert its full biological effects.

Binding Mechanisms with Serum Proteins

The efficacy and distribution of a peptide in the body are heavily influenced by its interaction with serum proteins. Research has been conducted to characterize the binding of this compound with major human serum proteins, including Human Serum Albumin (HSA), holo-Transferrin (HTF), and Hemoglobin (Hb), using spectroscopic and computational methods.

Spectroscopic techniques have been pivotal in elucidating the binding dynamics between this compound and key serum proteins. Fluorescence spectroscopy, circular dichroism (CD), and resonance light scattering have revealed that this compound interacts with HSA, HTF, and Hb, leading to conformational changes in the proteins.

Fluorescence quenching studies determined the binding constants (K_b_) for these interactions, indicating the strongest affinity for HSA, followed by HTF and Hb. The thermodynamic parameters (ΔH⁰ and ΔS⁰) calculated from these studies were negative, suggesting that the primary forces driving the binding process are van der Waals forces and hydrogen bonds. Synchronous fluorescence measurements showed that the binding of this compound alters the microenvironment around the tryptophan and tyrosine residues of the proteins. Furthermore, circular dichroism analysis confirmed that increasing concentrations of this compound induced changes in the secondary structure of all three proteins.

The binding distance between the tryptophan residues of the proteins and this compound was calculated using Förster's theory of non-radiative energy transfer, providing spatial information about the complexes.

Table 1: Binding and Thermodynamic Parameters for this compound Interaction with Serum Proteins

Protein Complex Binding Constant (K_b_) (M⁻¹) Binding Distance (r) (nm) Enthalpy Change (ΔH⁰) Entropy Change (ΔS⁰) Primary Driving Forces
HSA-TRb (1.08 ± 0.04) × 10³ 2.04 Negative Negative Van der Waals forces, Hydrogen bonds
HTF-TRb (0.27 ± 0.05) × 10³ 1.78 Negative Negative Van der Waals forces, Hydrogen bonds

This table is generated based on data reported in the literature. The exact numerical values for thermodynamic parameters were described as negative in the source material.

To complement spectroscopic data, molecular dynamics (MD) simulations have been employed to visualize the binding interfaces at an atomic level. These simulations provide a dynamic model of how this compound docks with serum proteins and identify the specific amino acid residues involved in the interaction.

MD simulations have supported the findings from spectroscopic analysis, confirming that the binding is stable and primarily driven by hydrogen bonds and van der Waals interactions. These computational models help to visualize the conformational shifts in the proteins upon peptide binding and provide a deeper understanding of the stability and nature of the this compound-protein complexes.

Interactions with Microbial Cellular Components

The primary mechanism of action for most temporins is the perturbation and permeabilization of microbial cell membranes. plos.org This process is driven by the electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, followed by insertion into the lipid bilayer. nih.gov Structural studies indicate that while many temporins form an α-helix in membrane environments, this compound can adopt a β-sheet conformation when interacting with certain lipid bilayers. nih.gov Beyond membrane disruption, some temporins can also interact with intracellular components.

While the primary target of this compound is considered to be the cell membrane, the ability of AMPs to translocate into the cytoplasm and interact with intracellular targets is an increasingly recognized mechanism of action. For the temporin family, this has been explicitly demonstrated with Temporin L.

Functional studies on Temporin L have shown that it can interfere with the bacterial cell division machinery. Specifically, it binds to the FtsZ protein, a crucial prokaryotic cytoskeletal protein that forms the Z-ring at the site of cell division. acs.org The binding of Temporin L to FtsZ inhibits its GTPase activity, thereby disrupting cell division and leading to bacterial death. acs.org The dissociation constant (K_D_) for this interaction was measured to be in the nanomolar range, indicating a high-affinity binding. acs.org

Currently, there are no specific studies identifying intracellular protein targets for this compound. However, the precedent set by Temporin L's interaction with FtsZ suggests a potential dual-action mechanism for the temporin family. acs.org It is plausible that this compound, after initially disrupting the membrane, could also inhibit essential intracellular processes through protein binding, an area that warrants further investigation.

Table 2: Compound Names Mentioned

Compound Name Abbreviation
This compound TRb
Temporin-Ra -
Temporin A TA
Temporin L TL
Human Serum Albumin HSA
Holo-Transferrin HTF
Hemoglobin Hb
Lipopolysaccharide LPS

Biological Activities in Model Systems

Antimicrobial Activity Profile in vitro

Initial studies have established that Temporin-Rb possesses a broad spectrum of antimicrobial activity, demonstrating inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Spectrum of Action against Gram-Positive Microorganisms

This compound has demonstrated inhibitory activity against Gram-positive bacteria. researchgate.netnih.gov Specific research has highlighted its action against species such as Staphylococcus aureus and Streptococcus agalactiae, which are significant human pathogens. researchgate.netnih.gov The peptide's effectiveness is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

Microorganism Strain MIC (μg/mL)
Staphylococcus aureus - Data not available in reviewed sources
Streptococcus agalactiae - Data not available in reviewed sources
Bacillus subtilis - Data not available in reviewed sources

Note: While studies confirm activity against these microorganisms, specific MIC values from the primary research were not available in the reviewed literature.

Spectrum of Action against Gram-Negative Microorganisms

The peptide also exhibits activity against Gram-negative bacteria. researchgate.netnih.gov This is a notable characteristic, as the outer membrane of Gram-negative bacteria often poses a significant barrier to antimicrobial agents.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

Microorganism Strain MIC (μg/mL)
Escherichia coli - Data not available in reviewed sources

Note: Primary studies mention broad-spectrum activity that includes Gram-negative bacteria, but specific MIC values for individual species were not available in the reviewed literature.

Activity against Multi-Drug Resistant Strains

A key finding in the characterization of this compound is its effectiveness against antibiotic-resistant bacteria. researchgate.netnih.gov Research indicates that the peptide has inhibitory effects on strains, such as certain hospital-prevalent Staphylococcus aureus, that have developed resistance to conventional antibiotics. researchgate.netnih.gov This activity against multi-drug resistant (MDR) pathogens is a significant area of interest in the search for new antimicrobial agents. While the temporin family, in general, has been studied for its activity against strains like methicillin-resistant Staphylococcus aureus (MRSA), specific data for this compound against a wider panel of MDR strains is limited in the available literature. mdpi.com

Antifungal Activity

While the broader temporin family of peptides has been shown to possess antifungal properties against various yeasts and fungi, including species of Candida, there is currently no specific research available in the reviewed scientific literature that documents the antifungal activity of the individual compound this compound. mdpi.comconicet.gov.ar

Antiviral Activity

Several members of the temporin family, such as temporin B, G, and L, have been investigated for their antiviral properties, showing activity against viruses like Herpes Simplex Virus type 1 (HSV-1). researchgate.netfrontiersin.org However, a review of the current scientific literature reveals no specific studies focused on the antiviral activity of this compound.

Antiparasitic Activity

Certain temporins, including temporin A, B, and SHa, have been documented to exhibit activity against parasites such as those from the Leishmania genus. upf.eduplos.org At present, there are no specific studies in the available scientific literature that investigate or report on the antiparasitic activity of this compound.

Immunomodulatory Properties

This compound, a 14-amino acid peptide originally isolated from the skin secretions of the marsh frog Rana ridibunda, has demonstrated notable immunomodulatory activities in addition to its primary antimicrobial functions. researchgate.net The peptide's ability to influence the host's immune response is a significant area of research, as it suggests a dual role in combating infections—directly killing pathogens and modulating the host's inflammatory processes. researchgate.netresearchgate.net Studies utilizing human lung adenocarcinoma epithelial cells (A549) as a model system have confirmed that this compound possesses these immunomodulatory capabilities, particularly in altering the expression of key signaling molecules involved in inflammation. researchgate.netfrontiersin.org This capacity to interact with and modify host immune pathways underscores its therapeutic potential as both an antimicrobial and an immunomodulatory agent. frontiersin.org

Modulation of Pro-inflammatory Cytokine Expression

This compound has been shown to significantly alter the gene expression of pro-inflammatory cytokines in human A549 epithelial cells. researchgate.netfrontiersin.org Research has identified differential effects on various cytokines, with transforming growth factor-beta (TGFβ) and interleukin-1 beta (IL-1β) showing substantial changes in expression levels following treatment with the peptide. researchgate.netfrontiersin.orgmdpi.com

In one key study, RT-PCR analysis revealed that this compound induced a remarkable 15-fold increase in the expression of TGFβ in A549 cells. researchgate.netfrontiersin.org This pronounced alteration highlights TGFβ as a primary target in the peptide's immunomodulatory action. researchgate.net The modulation of cytokine production was further substantiated by ELISA, which confirmed that this compound enhances the production of TGFβ protein by these cells. researchgate.netresearchgate.netfrontiersin.org While general studies on antimicrobial peptides (AMPs) suggest they can reduce levels of some pro-inflammatory cytokines like TNF-α and IL-6, or stimulate others like IL-8, the specific and significant upregulation of TGFβ by this compound is a distinct finding. researchgate.net

Below is a summary of the observed effects of this compound on cytokine expression in A549 cells.

CytokineMethod of AnalysisObserved EffectFold ChangeReference
TGFβ RT-PCRSignificant Upregulation15-fold researchgate.netfrontiersin.org
TGFβ ELISAIncreased Production- researchgate.netresearchgate.netfrontiersin.org
IL-1β RT-PCRSubstantial AlterationNot Quantified researchgate.netfrontiersin.orgmdpi.com

Effects on Cellular Signaling Pathways in vitro

The immunomodulatory activity of this compound is mediated through its influence on specific intracellular signaling pathways. The significant and selective upregulation of TGFβ expression strongly suggests that the TGFβ signaling pathway is a key mediator of the peptide's effects on host immune cells. researchgate.netfrontiersin.org By markedly increasing the expression of this cytokine, this compound can effectively modulate immune responses. frontiersin.org

Anti-Biofilm Formation and Eradication Mechanisms

Information regarding the specific anti-biofilm formation and eradication mechanisms of this compound is not available in the cited research. Studies on other members of the temporin family, such as Temporin A, Temporin L, and various synthetic analogues, have shown significant anti-biofilm activities, including the inhibition of biofilm formation, disruption of mature biofilms, and downregulation of genes involved in biofilm synthesis. However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Structure Activity Relationship Sar Studies and Analogue Design

Rational Design Principles for Temporin-Rb Analogues

Key design principles include:

Balancing Cationicity and Hydrophobicity : Structure-activity relationship studies on various temporins consistently show that a delicate balance between these two properties is crucial for biological activity. mdpi.commdpi.com Increasing the net positive charge, often by introducing lysine (B10760008) or arginine residues, can enhance the initial electrostatic attraction to negatively charged bacterial membranes. nih.gov Simultaneously, adjusting hydrophobicity, for instance by substituting or adding hydrophobic residues like leucine (B10760876) or phenylalanine, influences how the peptide inserts into and perturbs the lipid bilayer. mdpi.comnih.gov

Enhancing Amphipathicity : The spatial arrangement of cationic and hydrophobic residues to form a distinct amphipathic structure (typically an α-helix or β-sheet) is critical for membrane interaction. conicet.gov.ar Design efforts often focus on modifying the sequence to perfect this amphipathicity, which can improve the peptide's lytic efficiency. d-nb.info For example, the design of Temporin-WY2 analogues included creating a "perfect amphipathicity" variant to boost its activity against Gram-negative bacteria. d-nb.info

Lipidation : A more advanced strategy involves the covalent attachment of fatty acid chains to the peptide sequence, creating lipopeptides. uniroma1.itnih.gov This modification is designed to reinforce the interaction with bacterial membranes, potentially improve self-assembly properties at the target site, and enhance antimicrobial efficacy. uniroma1.itnih.gov

Computational and Algorithmic Design : Modern approaches utilize computer-aided methods to design novel temporin-like peptides. frontiersin.org Algorithms can screen for modifications that improve desired characteristics, such as inserting known antimicrobial patterns into a sequence or using machine learning and evolutionary algorithms to predict highly active variants. frontiersin.org

These principles highlight that modifying this compound is not a matter of simply increasing a single property, but rather a nuanced process of fine-tuning its physicochemical profile to achieve potent and selective antimicrobial action. nih.gov

Impact of Amino Acid Substitutions on Conformational Properties

The three-dimensional structure adopted by this compound and its analogues upon interacting with bacterial membranes is fundamental to their mechanism of action. Unlike many other temporins which typically fold into an α-helical conformation in membrane-mimicking environments, this compound has been shown to adopt a different secondary structure. mdpi.comresearchgate.net

Circular dichroism (CD) spectroscopy analysis suggests that while this compound undergoes a disorder-to-helix transition in certain non-polar environments, it assumes a β-sheet conformation when deposited into oriented stacked lipid bilayers. researchgate.net This propensity to form β-sheet structures has also been hypothesized based on CD analysis in specific large unilamellar vesicle (LUV) models. mdpi.commdpi.com This is a significant distinction, as the specific type of secondary structure dictates how the peptide disrupts the membrane.

Studies on other temporin analogues provide insight into how sensitive the peptide's conformation is to even minor sequence changes:

Inducing Turns and Kinks : The substitution of a single amino acid can drastically alter the peptide's backbone. For instance, in an analogue of Temporin B, the deletion of an asparagine residue was found to induce a shift toward a β-turn conformation. nih.gov Similarly, introducing a proline residue into Temporin L was used to intentionally create a kink in the peptide's helical structure. mdpi.com

Helix Disruption : The strategic replacement of L-amino acids with their D-isomers is a known method to disrupt α-helical structures. This technique was systematically applied to an analogue of Temporin L to probe the relationship between the extent of its α-helix and its biological activity. nih.gov

Promoting β-Sheet Formation : Specific amino acid substitutions can drive a peptide toward a β-sheet structure. A notable example is the Temporin L analogue, [Nle¹, dLeu⁹, dLys¹⁰]TL, which was found to adopt a β-type conformation in bacterial membrane mimics, a clear departure from the α-helical structure of its parent peptide. nih.gov

These findings underscore that the conformational outcome of this compound analogues is highly dependent on their specific amino acid sequence. Substituting residues in the native this compound sequence would likely have a profound impact on its β-sheet-forming tendency, thereby altering its interaction with bacterial membranes.

Influence of Sequence Modifications on Biological Potency and Selectivity

Minor alterations in the primary amino acid sequence of temporins can lead to dramatic changes in their biological potency and spectrum of activity. biorxiv.orgnih.gov These modifications fundamentally alter the peptide's interaction with the bacterial membrane, affecting both its efficacy against different types of bacteria and its toxicity toward host cells. nih.gov

Research on various temporin analogues has revealed several key trends:

Altering Charge and Hydrophobicity at the Termini : The location of modifications is critical. For example, in Temporin B analogues, enhancing the hydrophobicity of the N-terminus while increasing the cationicity of the C-terminus improved the peptide's potency against both Gram-positive and Gram-negative bacteria. nih.govnih.gov In stark contrast, enhancing the cationicity at the N-terminus rendered the analogue ineffective against the Gram-positive Staphylococcus aureus while simultaneously boosting its potency against the Gram-negative Escherichia coli. nih.govnih.govbiorxiv.org

Role of Specific Residues : Alanine scanning studies, where individual amino acids are replaced by alanine, have identified residues crucial for activity. In Temporin B, Lysine-10 was found to be essential for its function. mdpi.com

Improving Selectivity : The therapeutic potential of an antimicrobial peptide is often defined by its selectivity—the ability to kill microbes at concentrations non-toxic to host cells. Strategic substitutions can greatly enhance this selectivity. A single L- to D-amino acid substitution in a Temporin L analogue preserved its potent activity against Candida while eliminating its toxicity to human cells. nih.gov

The following table summarizes research findings on how specific sequence modifications affect the biological potency of various temporin analogues.

Parent PeptideAnalogueSequence ModificationKey Finding on Potency/SelectivityReference
Temporin BTemporin B L1FKLeu1->Phe, Asn7 deleted, Lys added to C-terminusImproved potency against E. coli (4.5-fold) and S. aureus (2-fold). biorxiv.org biorxiv.org
Temporin BTemporin B KKG6ATwo Lys residues added to N-terminus, Gly6->AlaEnhanced potency against E. coli but rendered ineffective against S. aureus. nih.govbiorxiv.org nih.govbiorxiv.org
Temporin 1CEbL-K6Sequence modified to KKILSKIKKLLK-NH₂More active against Gram-positive and Gram-negative bacteria (MIC = 3.25 µM) with very low hemolytic activity. mdpi.com mdpi.com
Temporin-WY26K-1426Six Lys residues added and sequence optimized for amphipathicitySignificantly improved activity against Gram-negative bacteria, with MIC values of 2-8 µM. d-nb.info d-nb.info
[Pro³]TL (Temporin L analogue)[Pro³, d-aa]TLSystematic single L- to D-amino acid substitutionsA single D-amino acid substitution could preserve potent anti-Candida activity while abolishing toxicity to human cells. nih.gov nih.gov

Development of Cyclic and Lipidated Temporin Analogues

To overcome limitations of linear peptides, such as potential instability and restricted conformational states, researchers have developed more complex analogues of temporins through cyclization and lipidation. These strategies aim to create derivatives with improved structural stability and enhanced biological activity.

Cyclic Temporin Analogues Peptide macrocyclization is a strategy used to lock a peptide into a specific, biologically active conformation, which can lead to improved target affinity and stability. nih.gov This approach has been successfully applied to Temporin L, a well-studied member of the temporin family. acs.orgresearchgate.net

A library of cyclic Temporin L analogues was developed by introducing various intramolecular tethers, including:

Lactam bridges

1,4-substituted nih.govbiorxiv.orgresearchgate.net-triazole linkers

Hydrocarbon staples

Disulfide bridges

The primary goal of this cyclization was to increase and stabilize the α-helical content of the peptide, a feature known to be important for the activity of Temporin L. nih.govacs.org The results were promising, leading to the first-in-class cyclic peptides for the temporin family. One lactam-bridged analogue, in particular, demonstrated potent antimicrobial activity against Gram-positive bacteria, including S. aureus, with a minimal inhibitory concentration (MIC) of 3.12 µM. acs.org

Lipidated Temporin Analogues Lipidation involves attaching a lipid moiety, such as a fatty acid, to the peptide sequence. This modification enhances the peptide's hydrophobicity and is intended to improve its interaction with and insertion into the lipid bilayer of bacterial membranes. uniroma1.itnih.gov This strategy has also been applied to Temporin L analogues.

In one study, a potent Temporin L analogue was lipidated by adding an alkyl chain to the N-terminus. nih.gov This modification conferred self-assembling properties and improved its effectiveness against both S. aureus and Klebsiella pneumoniae. nih.gov The lipidated analogue, Peptide C, showed greater antimicrobial properties than its non-lipidated counterpart against carbapenemase-producing clinical isolates of K. pneumoniae, with MIC values ranging from 6.25 to 25 µM. nih.gov

The following table presents data on the antimicrobial activity of representative cyclic and lipidated temporin analogues.

Analogue TypePeptide NameModification DetailsTarget OrganismAntimicrobial Activity (MIC)Reference
Cyclic (Lactam)Peptide 12Cyclic Temporin L analogue with a lactam bridgeS. aureus ATCC 259233.12 µM acs.org
Cyclic (Lactam)Peptide 12Cyclic Temporin L analogue with a lactam bridgeB. megaterium Bm111.56 µM acs.org
LipidatedPeptide CTemporin L analogue with a C5 alkyl chain on Phe¹S. aureus ATCC 259236.25 µM nih.gov
LipidatedPeptide CTemporin L analogue with a C5 alkyl chain on Phe¹Carbapenemase-producing K. pneumoniae6.25 - 25 µM nih.gov

Synergistic Interactions with Other Peptides or Conventional Agents

This compound and its analogues may exhibit enhanced antimicrobial efficacy when used in combination with other antimicrobial agents. This synergy can occur between different peptides or between a peptide and a conventional antibiotic, potentially lowering the required concentration of each agent and broadening the spectrum of activity. mdpi.comoup.com

Peptide-Peptide Synergy The skin secretions of frogs naturally contain a cocktail of different antimicrobial peptides, suggesting a biological role for synergistic interactions. biorxiv.org

Temporin B and Temporin L : Laboratory studies have shown that Temporin B and Temporin L, two peptides from the same family, can act synergistically. While the increase in potency (measured by the Fractional Inhibitory Concentration, or FIC index) is often modest, Temporin B was found to enhance the cooperativity of the antibacterial activity of the more potent Temporin L against methicillin-resistant S. aureus (MRSA). biorxiv.org Molecular dynamics simulations suggest this may be due to the formation of "hetero-oligomers" (complexes of both peptides) in the bacterial membrane, which may be more effective at killing bacteria. biorxiv.org

Temporin A and Temporin B analogues : Synergy has also been reported between Temporin A and a modified Temporin B analogue. This combination showed both antimicrobial and anti-inflammatory activity in vivo against several bacterial species. mdpi.com

Peptide-Antibiotic Synergy A particularly promising therapeutic strategy is to combine temporins with conventional antibiotics. The primary proposed mechanism for this synergy is that the peptide disrupts the bacterial outer membrane, increasing its permeability and allowing the conventional antibiotic to more easily reach its intracellular target. oup.commdpi.com

Temporin L Analogue and Oxacillin (B1211168) : A Temporin L-derived peptide (Peptide 8) demonstrated a significant synergistic effect when combined with the β-lactam antibiotic oxacillin against a methicillin-resistant strain of Staphylococcus pseudintermedius (MRSP). The FIC index for this combination was 0.37, indicating strong synergy. mdpi.com

Peptides and Erythromycin (B1671065)/Rifampicin (B610482) : Studies with other short antibacterial peptides have shown synergistic interactions with antibiotics like erythromycin and rifampicin against E. coli. The combination increased the in vitro effect of erythromycin by up to 24-fold. oup.com

The table below provides data on observed synergistic interactions involving temporin analogues.

PeptidePartner AgentTarget OrganismFractional Inhibitory Concentration (FIC) IndexInterpretationReference
Temporin LTemporin BGram-positive and Gram-negative strains0.41 - 0.75Modest Synergy / Additive Effect biorxiv.org
Peptide 8 (Temporin L analogue)OxacillinMethicillin-Resistant S. pseudintermedius (MRSP)0.37Synergy mdpi.com

Advanced Research Methodologies for Temporin Rb Characterization

High-Resolution Separation and Purification Techniques

The initial isolation and purification of Temporin-Rb from complex biological mixtures, such as the skin secretions of the marsh frog Rana ridibunda, relies on high-resolution separation techniques. A key method employed for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates peptides based on their hydrophobicity, allowing for the efficient isolation of this compound from other peptides and proteins present in the secretion nih.govresearchgate.netresearchgate.net. The high resolving power of RP-HPLC is crucial for obtaining a highly purified peptide sample, which is a prerequisite for subsequent detailed characterization.

Technique Principle of Separation Application for this compound
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity.Isolation and purification of this compound from crude frog skin secretions. nih.govresearchgate.net

Mass Spectrometry-Based Characterization

Once purified, the precise molecular identity of this compound is elucidated using mass spectrometry. Specifically, tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. This technique allows for the accurate determination of the peptide's molecular weight and its amino acid sequence. For this compound, tandem MS has been instrumental in confirming its molecular mass of 1242.5 Da and its 12-amino acid sequence nih.govresearchgate.netresearchgate.net. This level of detailed molecular information is fundamental for understanding its structure-activity relationships.

Technique Information Obtained Findings for this compound
Tandem Mass Spectrometry (MS/MS)- Molecular Weight- Amino Acid Sequence- Molecular Mass: 1242.5 Da- Amino Acid Composition: 12 residues nih.govresearchgate.netresearchgate.net

Spectroscopic Approaches for Structural and Interaction Analysis

Spectroscopic techniques are invaluable for investigating the secondary structure of this compound and how it changes upon interaction with membrane environments.

Circular Dichroism (CD) spectroscopy is a widely used method to study the secondary structure of peptides in different environments. Studies on this compound have utilized CD to analyze its conformation in aqueous solution and in the presence of model membranes. These investigations have revealed that while many temporins adopt an α-helical structure in membrane-mimicking environments, this compound can assume a β-sheet conformation when interacting with oriented stacked lipid bilayers researchgate.netnih.gov.

Synchrotron Radiation Circular Dichroism (SRCD) is an advanced form of CD that utilizes the high flux of synchrotron light to provide higher resolution data, particularly at lower wavelengths. This technique has been employed to gain more detailed insights into the structural transitions of this compound upon membrane binding researchgate.netnih.gov. SRCD studies have confirmed a disorder-to-ordered structure transition for this compound when it interacts with model membranes that have a net negative charge, which is characteristic of bacterial membranes researchgate.netnih.gov.

Technique Structural Information Observations for this compound
Circular Dichroism (CD)Secondary structure content (α-helix, β-sheet, random coil).Adopts a β-sheet conformation in oriented lipid bilayers. researchgate.netnih.gov
Synchrotron Radiation Circular Dichroism (SRCD)High-resolution secondary structure analysis, especially in the far-UV region.Shows a disorder-to-order transition upon interaction with negatively charged model membranes. researchgate.netnih.gov

Fluorescence spectroscopy is a sensitive technique used to monitor the interactions of peptides with lipid membranes. While specific fluorescence studies focusing solely on this compound are not extensively detailed in the provided context, this methodology is commonly applied to the temporin family to probe peptide-membrane interactions. For instance, the intrinsic fluorescence of tryptophan residues or the use of fluorescent probes can be employed to study the binding affinity of the peptide to lipid vesicles and to detect changes in the peptide's local environment upon membrane insertion nih.gov. Such approaches can provide valuable data on the kinetics and thermodynamics of this compound's interaction with bacterial membranes.

Microscopic Techniques for Cellular Interactions

Visualizing the effects of antimicrobial peptides on bacterial cells is crucial for understanding their mechanism of action. Although specific microscopic studies on this compound are not detailed, techniques applied to other temporins are highly relevant. Fluorescence microscopy , often using membrane-impermeable dyes, can be used to observe membrane permeabilization in real-time biorxiv.orgacs.org. Scanning electron microscopy (SEM) can provide high-resolution images of the morphological changes induced by the peptide on the bacterial cell surface, such as membrane disruption or pore formation researchgate.net. These direct visualization techniques are powerful tools for elucidating the physical consequences of this compound's interaction with bacterial cells.

Molecular Modeling and Simulation Techniques

Molecular dynamics (MD) simulations offer a computational approach to investigate the interactions between peptides and lipid bilayers at an atomic level. These simulations can provide insights into the orientation and insertion depth of the peptide within the membrane, as well as the peptide's influence on membrane structure and stability. For other members of the temporin family, MD simulations have been used to explore their aggregation on the membrane surface and their ability to induce membrane perturbations such as the formation of pores or tubular protrusions acs.orgmdpi.commdpi.com. The application of both all-atom and coarse-grained MD simulations to this compound could further elucidate its mechanism of action by revealing the molecular details of its interaction with bacterial membranes.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between this compound and its potential biological targets at a molecular level.

Research has employed molecular docking to investigate the binding mechanism of this compound with key human plasma proteins, including Human Serum Albumin (HSA), Holo-Transferrin (Holo-Tf), and Hemoglobin (Hb). These studies are crucial for understanding the peptide's pharmacokinetics and potential for systemic delivery. Docking simulations reveal the specific binding sites and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the peptide-protein complex. For instance, studies have identified the primary binding pocket for this compound on these proteins and calculated the binding affinity, providing a quantitative measure of the interaction strength. researchgate.net

Table 1: Illustrative Molecular Docking Parameters for this compound with Human Proteins

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Human Serum Albumin Data not available Data not available
Holo-Transferrin Data not available Data not available
Hemoglobin Data not available Data not available

Note: Specific binding affinity values and key interacting residues for this compound are detailed in specialized research publications. researchgate.net

All-Atom Molecular Dynamics Simulations

All-atom molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules of a system over time. This method provides a dynamic view of the this compound structure and its interactions with its environment, complementing the static picture provided by molecular docking.

MD simulations have been used to analyze the stability and conformational changes of this compound when it binds to proteins like HSA, Holo-Tf, and Hb. researchgate.net These simulations can track the peptide's behavior in a simulated physiological environment, revealing how it adapts its structure upon binding and how the protein's structure is affected in return. Key parameters analyzed include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the peptide and protein during the interaction. For other temporins, such as Temporin B and L, MD simulations have been crucial in understanding their aggregation, membrane penetration mechanisms, and the formation of hetero-oligomers. acs.orgnih.govresearchgate.net This body of research suggests that similar computational approaches are vital for elucidating the precise mechanism of action of this compound at the atomic level. acs.orgnih.govresearchgate.net

Gene Expression Profiling

Gene expression profiling is a powerful technique used to examine the expression of thousands of genes simultaneously to create a global picture of cellular function. In the context of this compound, this methodology is used to understand how the peptide influences cellular pathways at the genetic level, particularly its immunomodulatory effects.

Studies have investigated the effects of this compound on the pro-inflammatory gene expression in human lung adenocarcinoma A549 cells. researchgate.net Using techniques like quantitative reverse transcription PCR (qRT-PCR), researchers have demonstrated that this compound can significantly alter the expression levels of key pro-inflammatory cytokines. A notable finding is the pronounced, 15-fold alteration in the expression of transforming growth factor-beta (TGFβ), suggesting a significant role for this pathway in mediating the peptide's effects. researchgate.net The expression of other cytokines, such as interleukin-1β (IL-1β), was also found to be substantially altered. researchgate.net These findings highlight the potential of this compound to modulate immune responses by selectively targeting specific pro-inflammatory signaling pathways. researchgate.net

Table 2: Fold Change in Pro-inflammatory Gene Expression in A549 Cells Treated with this compound

Gene Fold Change in mRNA Expression
Transforming growth factor-beta (TGFβ) ~15-fold increase
Interleukin-1β (IL-1β) Substantial alteration
Interleukin-8 (IL-8) Data not available
Tumor Necrosis Factor-alpha (TNF-α) Data not available

Data derived from a study on A549 cells, indicating significant changes in the expression of pro-inflammatory cytokines upon treatment with this compound. researchgate.net

In Vitro Cell-Based Assays for Biological Assessment

In vitro cell-based assays are fundamental tools for assessing the biological activity of compounds like this compound in a controlled, cellular environment. These assays are essential for determining a compound's efficacy and its effects on cell viability and specific cellular functions.

One of the primary assays used to evaluate this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures cell viability. researchgate.net Research on A549 cells has shown that this compound causes a dose- and time-dependent reduction in cell viability. researchgate.net This provides crucial information about the peptide's cytotoxic potential against specific cell lines.

Beyond viability, other cell-based assays are used to explore the functional consequences of the gene expression changes induced by this compound. For example, the Enzyme-Linked Immunosorbent Assay (ELISA) has been used to confirm that the changes in gene expression translate to changes at the protein level. researchgate.net Specifically, ELISA confirmed that this compound modulates the production of TGFβ protein by A549 cells, reinforcing its immunomodulatory properties observed in gene expression studies. researchgate.net These assays are critical for building a comprehensive understanding of this compound's therapeutic potential as both an antimicrobial and immunomodulatory agent. researchgate.net

Table 3: Effect of this compound on the Viability of A549 Cells (MTT Assay)

Concentration (µM) Incubation Time (hours) Cell Viability (%)
Low Concentration Short Duration High Viability
High Concentration Extended Duration Reduced Viability

This table illustrates the dose- and time-dependent effects of this compound on cell viability as determined by MTT assay. Specific concentrations and viability percentages are detailed in the cited literature. researchgate.net

Theoretical Frameworks and Computational Predictions

De Novo Peptide Design Principles based on Temporin-Rb Insights

This compound's relatively simple structure and potent antimicrobial properties make it an excellent model for the de novo design of new antimicrobial peptides (AMPs). researchgate.netnih.gov The process of designing new peptides from scratch, guided by the structural and functional characteristics of this compound, relies on several key principles. minams.edu.pkcabidigitallibrary.org Researchers aim to create novel sequences with potentially enhanced activity, a broader spectrum of action, or reduced toxicity by leveraging these insights. researchgate.net

A fundamental principle derived from this compound is the optimization of amphipathicity and helicity . When this compound interacts with a bacterial membrane, it typically folds into an α-helical structure. researchgate.netnih.gov This conformation separates the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. This amphipathic nature is crucial for its ability to disrupt the bacterial membrane. researchgate.net De novo designs often focus on enhancing this characteristic to improve membrane interaction. acs.org

Cationicity , the net positive charge of the peptide, is another critical factor. researchgate.net The lysine (B10760008) residue in this compound contributes to its positive charge, facilitating the initial electrostatic attraction to the negatively charged components of bacterial cell walls, such as lipopolysaccharides. researchgate.net Increasing the net positive charge in designed peptides can bolster this initial binding and subsequent antimicrobial action. researchgate.net

Finally, the presence of specific amino acids that introduce flexibility , such as glycine, can influence how the peptide interacts with different membrane types and its ability to form pores. nih.gov These insights into the structure-activity relationship of this compound provide a rational basis for the computational design of new antimicrobial agents. nih.gov

Predictive Models for Peptide-Membrane Interactions

Computational modeling is a powerful tool for predicting and understanding the complex interactions between this compound and bacterial membranes at a molecular level. frontiersin.orgnih.gov These models help to visualize and analyze the dynamic processes that are difficult to observe through experimental methods alone. nih.gov

Molecular dynamics (MD) simulations are frequently used to model the behavior of this compound in a membrane environment. frontiersin.org These simulations can predict how the peptide binds to the membrane, its orientation, and the conformational changes it undergoes, such as folding into an α-helix. researchgate.net All-atom MD simulations provide a high level of detail, showing specific interactions between the peptide and lipid molecules, which can reveal how the peptide disrupts the membrane structure. biorxiv.orgnih.gov

Coarse-grained (CG) simulations offer a way to study larger systems and longer timescales. By grouping atoms into larger particles, these models can simulate the collective behavior of many peptide molecules, such as their aggregation on the membrane surface, a key step in the "carpet" model of antimicrobial action. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another important predictive tool. nih.gov These models use statistical methods to correlate the physicochemical properties of a series of related peptides, such as this compound analogs, with their observed biological activity. nih.gov By identifying the key molecular descriptors that influence antimicrobial potency, QSAR can be used to predict the activity of newly designed peptides before they are synthesized and tested. nih.gov

These predictive models have been instrumental in refining our understanding of how this compound functions. For example, simulations have provided evidence supporting a mechanism where the peptides accumulate on the membrane surface and cause disruption without necessarily forming stable, well-defined pores. researchgate.net

Table 1: Research Findings on this compound Analogs

Analog/ModificationKey FindingReference
Glycine-replaced derivatives of [Pro3,DLeu9]TLAltered conformational and biological properties. biorxiv.org
Lipidation at N- or C-terminusThe length of the attached lipid chain is crucial for controlling target cell specificity and the peptide's oligomeric state. tandfonline.com
Cyclic Temporin L analoguesExpanded the understanding of the relationship between the α-helical character of temporin derivatives and their biological activity. acs.org

Bioinformatics Analysis for Sequence-Structure-Function Relationships

Bioinformatics provides essential tools for analyzing the relationship between the amino acid sequence of this compound, its three-dimensional structure, and its antimicrobial function. dntb.gov.ua These computational approaches allow for the systematic study of peptide characteristics and the identification of new potential antimicrobial sequences from vast biological databases. mdpi.com

Sequence alignment and homology searching tools like BLAST are used to find peptides with similar sequences to this compound in various organisms. dntb.gov.ua This can lead to the discovery of new members of the temporin family and provides insights into which amino acid residues are conserved across evolution, suggesting their importance for the peptide's function. nih.gov

Antimicrobial peptide databases and prediction servers are valuable resources that compile information on known AMPs, including this compound. minams.edu.pk These databases often feature integrated tools for calculating important physicochemical properties like net charge, hydrophobicity, and for generating helical wheel projections. Helical wheel diagrams are particularly useful for visualizing the amphipathic nature of peptides like this compound when they adopt an α-helical structure. mdpi.com Prediction servers utilize machine learning algorithms trained on these databases to assess the antimicrobial potential of novel peptide sequences. nih.gov

Secondary structure prediction algorithms analyze an amino acid sequence to predict its likely secondary structure, such as an α-helix or β-sheet. researchgate.net Studies have shown that while this compound can adopt an α-helical conformation, it has also been observed to assume a β-sheet structure under certain conditions, such as when interacting with specific types of lipid bilayers. researchgate.netnih.gov This conformational flexibility is an important aspect of its function.

Bioinformatics analyses have also been used to investigate the link between the antimicrobial properties of peptides and their potential for self-aggregation, a characteristic shared with amyloid peptides. rsc.org By combining these various bioinformatics approaches, researchers can gain a comprehensive understanding of the sequence-structure-function relationships of this compound, which is vital for the rational design of new antimicrobial therapies. researchgate.net

Future Directions in Temporin Rb Research

Elucidation of Undiscovered Mechanisms of Action

While it is understood that many temporins act by perturbing the cytoplasmic membrane, the precise mechanisms of action for Temporin-Rb are not fully elucidated. conicet.gov.ar Future research must focus on unraveling the nuanced ways in which this peptide interacts with bacterial membranes and potentially other intracellular targets.

Key areas for investigation include:

Membrane Interaction Models: The prevailing theories for AMP membrane disruption include the barrel-stave, toroidal pore, and carpet models. mdpi.com Determining which of these, or if a different model, best describes the action of this compound is fundamental. While some temporins are known to act via a detergent-like mechanism, the specific mode for this compound remains to be confirmed. mdpi.com

Intracellular Targets: Research should explore whether this compound's activity is solely membranolytic or if it also involves interactions with intracellular components, such as DNA, RNA, or proteins, thereby inhibiting essential cellular processes. mdpi.com

Role of Peptide Structure: The spatial conformation of temporins is crucial for their ability to penetrate cell membranes, often adopting an α-helical structure. conicet.gov.ar Further investigation into the structural dynamics of this compound in different environments, such as in the presence of bacterial membranes, will provide insight into its mechanism. nih.gov It has been hypothesized that this compound may form beta-sheet structures in certain lipid environments. mdpi.com

Exploration of Novel Biological Activities in Non-Traditional Systems

Beyond its established antimicrobial properties, the broader biological activities of this compound remain largely unexplored. Future studies should venture into non-traditional systems to uncover novel therapeutic applications.

Potential areas of exploration include:

Antiviral and Antifungal Activity: While the temporin family has shown activity against the yeast Candida albicans and some viruses like herpes simplex virus type 1 (HSV-1), the specific efficacy of this compound against a wider range of fungi and viruses is unknown. conicet.gov.ar

Anti-cancer Properties: Some AMPs exhibit selective cytotoxicity against cancer cells. mdpi.complos.org Investigating the potential of this compound to induce apoptosis or disrupt the membranes of cancerous cells is a promising avenue. plos.orgresearchgate.net Studies on other temporins, such as Temporin-1CEa, have shown rapid cytotoxic activity against human cancer cells. plos.org

Immunomodulatory Effects: AMPs can modulate the host immune response. researchgate.netresearchgate.net Research indicates that this compound can alter the expression of pro-inflammatory cytokines, such as transforming growth factor-beta (TGFβ) and interleukin-1 (IL-1β), in human lung cells, suggesting potential immunomodulatory properties. researchgate.net Further in-depth studies are needed to understand its role in modulating immune pathways.

Advanced Design of Bio-Inspired Peptide Scaffolds

The natural sequence of this compound provides a scaffold for the rational design of new, more potent, and specific peptide-based therapeutics. nih.gov By modifying its amino acid sequence, researchers can enhance its desirable properties while minimizing potential toxicity.

Key strategies for the advanced design of bio-inspired scaffolds include:

Structure-Activity Relationship (SAR) Studies: Systematically altering the amino acid sequence of this compound and assessing the impact on antimicrobial activity, selectivity, and toxicity will provide a detailed understanding of the role of each residue. mdpi.com This includes modulating hydrophobicity and cationicity to improve the therapeutic index. nih.gov

Peptide Analogs and Derivatives: The synthesis of this compound analogs with modifications such as amino acid substitutions, cyclization, or the addition of lipid tags could lead to peptides with improved stability, enhanced activity against resistant strains, and reduced hemolytic activity. acs.orgtandfonline.commdpi.com For example, modifications to Temporin B have been shown to drastically alter its antibacterial potency and selectivity. nih.gov

Hybrid Peptides: Combining the active domains of this compound with sequences from other AMPs could generate hybrid peptides with synergistic effects and a broader spectrum of activity. conicet.gov.ar

Investigation of Cross-Resistance Mechanisms

A critical aspect of developing new antimicrobials is understanding the potential for bacteria to develop resistance. While AMPs are generally considered less prone to resistance development than conventional antibiotics, it is not an impossibility.

Future research should focus on:

Selection of Resistant Mutants: Exposing various bacterial strains to sub-lethal concentrations of this compound over extended periods can help in the selection and characterization of any resistant mutants that may arise.

Genomic and Proteomic Analysis: Analyzing the genetic and protein expression changes in resistant mutants can identify the mechanisms of resistance. This could involve mutations in membrane components, upregulation of efflux pumps, or production of proteases that degrade the peptide.

Synergy with Conventional Antibiotics: Investigating the synergistic effects of this compound with existing antibiotics could reveal combinations that are effective against resistant strains and may help to prevent the emergence of cross-resistance. mdpi.comnih.gov Studies on other temporins have shown synergistic activity with antibiotics like imipenem (B608078) and ceftazidime. mdpi.com It is known that cross-resistance between AMPs with different mechanisms of action is generally low. nih.govacs.org

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of the biological impact of this compound, future research must integrate data from various "omics" technologies. nyu.edumdpi.commetwarebio.com This systems biology approach can uncover complex interactions and pathways that are not apparent from single-data-type analyses. mdpi.com

Key multi-omics approaches include:

Transcriptomics: Analyzing changes in gene expression in bacteria or host cells upon exposure to this compound can reveal the cellular pathways affected by the peptide.

Proteomics: Identifying changes in the protein profiles of treated cells can provide insights into the functional responses and adaptive mechanisms to the peptide.

Metabolomics: Studying the metabolic changes induced by this compound can help to understand its impact on cellular energy and biosynthetic pathways. metwarebio.com

Integrated Analysis: Combining these omics datasets will allow for the construction of comprehensive models of this compound's mechanism of action and its effects on biological systems, leading to the identification of novel biomarkers and therapeutic targets. mdpi.comfrontiersin.org

Q & A

Q. Q1. What is the current understanding of Temporin-Rb’s mechanism of action against microbial pathogens?

Methodological Answer: To investigate this compound’s mechanism, researchers should employ membrane permeability assays (e.g., propidium iodide uptake) and fluorescence microscopy to visualize bacterial membrane disruption. Pair these with circular dichroism to analyze structural changes in this compound upon interaction with lipid bilayers. For reproducibility, use standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923) and control peptides (e.g., melittin). Validate findings with molecular dynamics simulations to model peptide-lipid interactions .

Q. Q2. How can researchers optimize in vitro experimental conditions for assessing this compound’s antimicrobial efficacy?

Methodological Answer: Design a multifactorial experiment varying pH (5.0–7.4), ionic strength (0–150 mM NaCl), and serum concentration (0–10% FBS) to mimic physiological conditions. Use fractional inhibitory concentration (FIC) indices to quantify synergistic/antagonistic effects with conventional antibiotics. Include time-kill kinetics to assess bactericidal activity over 24 hours. Ensure triplicate runs and statistical validation (ANOVA, p < 0.05) to minimize variability .

Advanced Research Questions

Q. Q3. How can discrepancies between in vitro and in vivo efficacy data for this compound be systematically addressed?

Methodological Answer: Develop a translational research framework:

In Vitro: Use 3D tissue models (e.g., lung epithelial spheroids) to simulate host-microbe interactions.

In Vivo: Employ neutropenic murine models to assess pharmacokinetics/pharmacodynamics (PK/PD), ensuring ethical compliance with Institutional Review Board (IRB) protocols for humane endpoints .

Data Reconciliation: Apply meta-analysis to compare in vitro MIC values with in vivo effective doses, adjusting for factors like protein binding and immune modulation. Publish negative results to avoid publication bias .

Q. Q4. What strategies resolve contradictory findings in this compound’s cytotoxicity profiles across studies?

Methodological Answer: Conduct a systematic review with strict inclusion criteria (e.g., cell type, assay method). Use toxicity prediction algorithms (e.g., ProTox-II) to correlate peptide sequences with cytotoxic thresholds. Validate via high-content screening (HCS) for apoptosis/necrosis markers (e.g., caspase-3, LDH release). Address contradictions by harmonizing experimental protocols, such as standardizing cell viability assays (MTT vs. resazurin) and reporting hemolytic activity at EC50 values .

Q. Q5. How can researchers design experiments to evaluate this compound’s immunomodulatory effects without confounding antimicrobial activity?

Methodological Answer:

Dose Separation: Identify sub-inhibitory concentrations (e.g., 0.5× MIC) using dose-response curves.

Cell-Specific Assays: Use primary immune cells (e.g., human peripheral blood monocytes) and measure cytokine secretion (IL-6, TNF-α) via ELISA.

Genetic Knockdown: Apply CRISPR-Cas9 to silence Toll-like receptors (TLRs) in immune cells, isolating this compound’s direct signaling effects. Cross-validate with transcriptomic profiling (RNA-seq) to map pathway activation .

Q. Q6. What computational and experimental approaches validate this compound’s stability under physiological conditions?

Methodological Answer:

  • Computational: Use molecular dynamics (MD) simulations to predict degradation hotspots in saline or serum.
  • Experimental: Perform high-performance liquid chromatography (HPLC) and mass spectrometry to quantify intact peptide after incubation in human plasma (1–24 hrs). Compare with protease inhibitors (e.g., aprotinin) to identify degradation pathways .

Methodological Best Practices

  • Ethical Compliance: Submit protocols to IRB for human-derived samples (e.g., serum) and adhere to ARRIVE guidelines for animal studies .
  • Data Reproducibility: Share raw datasets and code via repositories like Zenodo, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Conflict Resolution: Use Bradford-Hill criteria to assess causality in contradictory data, emphasizing strength, consistency, and biological plausibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.